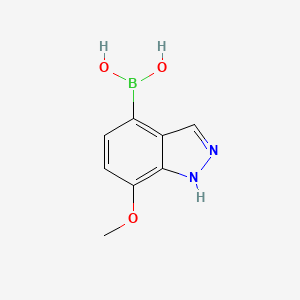

7-Methoxy-1H-indazole-4-boronic acid

Description

Significance of Indazole Scaffolds in Advanced Organic Synthesis

The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its ability to interact with multiple biological targets, making it a recurring motif in a wide array of pharmacologically active compounds. bldpharm.comsigmaaldrich.combldpharm.com Indazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. sigmaaldrich.comklamar-reagent.comias.ac.in

In organic synthesis, the indazole nucleus serves as a versatile precursor for the construction of more complex heterocyclic systems. bldpharm.comklamar-reagent.com Its unique electronic properties and the presence of two nitrogen atoms allow for diverse functionalization strategies, enabling chemists to modulate the physicochemical and biological characteristics of the resulting molecules. bldpharm.com The development of efficient synthetic routes to substituted indazoles is a continuous focus of research, driven by the demand for novel drug candidates and functional materials. bldpharm.comchemrxiv.org

Role of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids, organic compounds bearing a C-B(OH)₂ functional group, are indispensable tools in modern organic synthesis. nih.govboroncore.com First synthesized in 1860, their prominence has surged due to their stability, generally low toxicity, and remarkable versatility as synthetic intermediates. nih.govnih.gov

The most notable application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chemrxiv.orgnih.govchemscene.com This reaction's reliability and tolerance of a wide range of functional groups have made it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and complex organic materials. nih.govchemscene.comboronmolecular.com Beyond Suzuki coupling, boronic acids participate in various other transformations, including Chan-Lam coupling for C-N and C-O bond formation. boroncore.comnih.gov Their ability to act as Lewis acids and form reversible covalent complexes with diols, amino acids, and other nucleophilic species also underpins their use in sensing and molecular recognition. nih.govboroncore.com

Overview of Research Trajectories for 7-Methoxy-1H-indazole-4-boronic acid and Related Derivatives

The compound this compound (CAS No. 1186422-15-0) represents a specific and strategically functionalized building block. klamar-reagent.comboroncore.com While extensive, dedicated research on this exact molecule is not widely published, its research trajectory can be understood by analyzing its constituent parts and the applications of closely related analogs.

The primary role of this compound is as a chemical intermediate for synthesizing more complex molecules, particularly in the realm of drug discovery. The indazole core provides the biologically relevant scaffold, the methoxy (B1213986) group at the 7-position influences electronic properties and can participate in key binding interactions, and the boronic acid at the 4-position serves as a reactive handle for synthetic elaboration, most commonly via Suzuki coupling. ias.ac.in

Research involving similar indazole boronic acids demonstrates their utility in creating potent kinase inhibitors for cancer therapy. ias.ac.insigmaaldrich.com The strategic placement of substituents on the indazole ring is critical for achieving desired potency and selectivity. The 7-methoxy substitution, in particular, has been noted for its potential to enhance binding affinity in certain biological targets. ias.ac.in Therefore, the research trajectory for this compound is intrinsically linked to the synthesis of novel, highly substituted indazole derivatives for evaluation as potential therapeutic agents and functional materials. Its value lies in providing chemists with a precise tool to introduce the 7-methoxy-1H-indazolyl moiety into larger, more complex molecular architectures.

Chemical Compound Data

Below are tables detailing the properties of the primary compound of interest and its key precursors or related structures.

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | (7-Methoxy-1H-indazol-4-yl)boronic acid |

| CAS Number | 1186422-15-0 klamar-reagent.comboroncore.com |

| Molecular Formula | C₈H₉BN₂O₃ |

| Primary Application | Synthetic Building Block bldpharm.comboroncore.com |

Table 2: Properties of Related Indazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 7-Methoxy-1H-indazole | C₈H₈N₂O | 148.16 | 133841-05-1 chemscene.com |

| 1H-Indazole-4-boronic acid | C₇H₇BN₂O₂ | 161.95 | Not Available sigmaaldrich.comsigmaaldrich.com |

| 1H-Indazole-4-carboxylic acid | C₈H₆N₂O₂ | 162.15 | 677306-38-6 |

Compound Index

Properties

IUPAC Name |

(7-methoxy-1H-indazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O3/c1-14-7-3-2-6(9(12)13)5-4-10-11-8(5)7/h2-4,12-13H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMPENWGBBKCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=NNC2=C(C=C1)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258796 | |

| Record name | Boronic acid, B-(7-methoxy-1H-indazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-25-3 | |

| Record name | Boronic acid, B-(7-methoxy-1H-indazol-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(7-methoxy-1H-indazol-4-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Indazole Boronic Acids and Their Derivatives

Direct Synthesis of Indazole-4-boronic Acid Scaffolds

The introduction of a boronic acid group onto the indazole framework, particularly at the C4 position, requires precise control of regioselectivity. This is achieved either by derivatizing a precursor molecule at the target position before introducing the boron functionality or by employing advanced C-H activation techniques that directly borylate a specific carbon-hydrogen bond.

A common and robust strategy for synthesizing indazole boronic acids involves a two-step sequence: halogenation followed by a metal-catalyzed borylation reaction. This precursor derivatization approach leverages the well-established chemistry of halogenated arenes and heteroarenes.

The initial step is the regioselective installation of a halogen, typically bromine or iodine, onto the indazole ring to act as a handle for the subsequent borylation. For instance, the bromination of N-unprotected indazoles bearing substituents at the C4 position has been shown to occur regioselectively at the C7 position using reagents like N-bromosuccinimide (NBS) rsc.org. To achieve substitution at the C4 position, one would typically start with an appropriately substituted indazole and select halogenating conditions that favor C4 functionalization. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the drug Lenacapavir, highlights the intricate control required for the regioselective halogenation of the indazole core chemrxiv.org.

Once the halo-indazole precursor is obtained, it can be converted into the corresponding boronic acid or, more commonly, its pinacol (B44631) ester derivative through a Miyaura borylation reaction. This palladium-catalyzed process typically employs bis(pinacolato)diboron (B136004) as the boron source researchgate.net. This method is widely applicable and serves as a reliable route to various heterocyclic boronic esters.

Direct C-H borylation has emerged as a powerful, atom-economical method for synthesizing aryl and heteroaryl boronic acids. This approach avoids the need for pre-functionalized halogenated precursors. In the context of the indazole system, iridium-catalyzed C-H borylation has been well-documented nih.govrsc.org.

However, studies show that in the absence of a strong directing group, the iridium-catalyzed C-H borylation of N-protected indazoles occurs with high selectivity at the C3 position nih.govrsc.org. Achieving regioselectivity at the C4 position is more challenging and typically requires a directing group strategy. While not explicitly detailed for indazoles in the provided literature, this principle is established for related heterocyclic systems. For example, C4-selective C-H borylation of pyridinium (B92312) derivatives can be achieved through the formation of electron donor-acceptor complexes nih.govresearchgate.net. Similarly, for indoles, N-acyl directing groups can steer borylation to the C7 position, while other directing groups can achieve C4 borylation researchgate.net. It is therefore inferred that achieving direct C4 borylation on a 7-methoxy-1H-indazole would necessitate the installation of a suitable directing group to overcome the intrinsic electronic preference for the C3 position.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Indazole Boronic Acids

Indazole boronic acids are exceptionally valuable building blocks in organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon bonds rsc.org.

The Suzuki-Miyaura coupling reaction is one of the most efficient and widely used methods for forming C(sp²)–C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the stability of the boronic acid coupling partners rsc.org. This reaction involves the palladium-catalyzed coupling of an organoboron compound (like 7-Methoxy-1H-indazole-4-boronic acid) with an organic halide or pseudo-halide (such as a triflate) rsc.org. The selection of the palladium catalyst, ligand, and base is crucial for optimizing reaction efficiency and yield acs.org.

Indazole boronic acids demonstrate broad substrate scope in Suzuki-Miyaura couplings with various aryl halides. The reaction is effective with both electron-rich and electron-deficient aryl bromides and iodides rsc.orgarkat-usa.org. Even the less reactive aryl chlorides can be used as coupling partners, often requiring more specialized catalyst systems with electron-rich, bulky phosphine (B1218219) ligands youtube.com. The reaction conditions can be adapted for aqueous media, enhancing the "green" credentials of the methodology arkat-usa.org.

| Indazole/Azole Partner | Aryl Halide Partner | Catalyst / Base | Yield (%) | Reference |

|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 71 | rsc.org |

| 4-bromo-1H-indazol-4-one | phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 85 | researchgate.net |

| 4-bromo-1H-indazol-4-one | 4-methylphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 81 | researchgate.net |

| 1-methoxymethyl-4-iodo-2-phenyl-1H-imidazole | 4-(methylthio)phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 68 | semanticscholar.org |

| 4-bromoacetophenone | phenylboronic acid | Custom Pd(II)-complex / KOH | 94 | arkat-usa.org |

The construction of bi-heteroaryl systems via Suzuki-Miyaura coupling is of immense importance in medicinal chemistry. Indazole boronic acids can be effectively coupled with a variety of heteroaryl halides, although these reactions can sometimes be more challenging than with simple aryl halides rsc.org. The presence of nitrogen atoms in a heteroaryl coupling partner can lead to catalyst inhibition, and some electron-deficient heteroaryl boronic acids are prone to protodeboronation rsc.org.

Despite these challenges, optimized conditions allow for the successful coupling of indazoles with a range of heteroaryl partners, including pyridines, pyrimidines, thiophenes, and furans rsc.orgrsc.org. For example, 7-bromo-4-sulfonamido-1H-indazoles have been coupled with thienyl and furyl boronic acids in good yields rsc.org. The site-selectivity of coupling reactions involving poly-halogenated heteroaryls is dictated by a combination of electronic and steric factors, with oxidative addition of the palladium catalyst generally occurring at the most electron-deficient position or at the carbon-halogen bond with the lowest bond dissociation energy (C-I > C-Br > C-Cl) rsc.org.

| Indazole/Heteroaryl Halide | Boronic Acid Partner | Catalyst / Base | Yield (%) | Reference |

|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | thiophene-3-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 75 | rsc.org |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | thiophene-2-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 80 | rsc.org |

| N-(7-bromo-1H-indazol-4-yl)-N,4-dimethylbenzenesulfonamide | furan-3-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 72 | rsc.org |

| 3,5-dichloropyridazine | (2-fluoro-5-bromopyridin-3-yl)boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Major product at C3 | rsc.org |

| 2-bromopyridine | (1H-indazol-6-yl)boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Not specified | rsc.org |

Suzuki-Miyaura Coupling: Substrate Scope and Efficiency

Functional Group Compatibility in Cross-Coupling

The success of cross-coupling reactions hinges on the compatibility of various functional groups present in the coupling partners. In the context of synthesizing derivatives of indazole boronic acids, the tolerance of the catalytic system to a wide array of functional groups is paramount.

Research has demonstrated that iridium-catalyzed C-H borylation of N-protected indazoles exhibits excellent functional group tolerance. acs.orgnih.gov This allows for the synthesis of complex indazole structures that can be further modified. Similarly, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 3-bromoindazoles with various boronic acids have been successfully performed, indicating compatibility with the functionalities present on both coupling partners. researchgate.net

The choice of catalyst and reaction conditions can significantly influence functional group compatibility. For instance, a palladium-catalyzed, copper(I)-mediated coupling of thiocyanates with boronic acids proceeds efficiently, offering a cyanide-free route to nitriles and demonstrating tolerance to the thiocyanate (B1210189) group. nih.gov Furthermore, the development of catalyst systems for room-temperature Suzuki reactions of unactivated alkyl bromides with boronic acids has expanded the scope of compatible functional groups to include those sensitive to higher temperatures. organic-chemistry.orgnih.gov

| Reaction Type | Catalyst System | Compatible Functional Groups | Reference |

|---|---|---|---|

| Iridium-Catalyzed C-H Borylation | Iridium-based catalysts | Tolerates a broad range of substituents on N-protected indazoles. | acs.orgnih.gov |

| Suzuki-Miyaura Coupling | Palladium complexes | Compatible with various functionalities on 3-bromoindazoles and boronic acids. | researchgate.net |

| Cyanide-Free Cyanation | Palladium/Copper(I) | Tolerates thiocyanate group for nitrile synthesis. | nih.gov |

| Room-Temperature Suzuki Coupling | Palladium with specific phosphine ligands | Allows for coupling of temperature-sensitive functional groups. | organic-chemistry.orgnih.gov |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., C-N, C-O, C-S Bond Formation)

Beyond the well-established C-C bond formation, transition metal catalysis is instrumental in forging C-N, C-O, and C-S bonds, enabling the synthesis of a diverse array of indazole derivatives. These reactions are crucial for introducing heteroatomic functionalities that can significantly modulate the biological and material properties of the indazole scaffold.

Palladium-catalyzed reactions have been employed for the direct N-1 arylation of 1H-indazoles. researchgate.net Copper-catalyzed C-N cross-coupling reactions provide an effective means to N-arylate various nitrogen-containing heterocycles, including indazoles, using boronic acids as the aryl source. rsc.orgnih.gov This Chan-Lam type coupling can be performed under mild conditions and often exhibits high regioselectivity. rsc.orgresearchgate.net Iron has also emerged as a viable catalyst for intermolecular C-N cross-coupling reactions, proceeding through a radical activation mechanism with tetrazoles and boronic acids. uva.nl

The synthesis of C-O and C-S bonds on the indazole core can also be achieved through transition metal catalysis, although these are less commonly reported than C-N coupling for this specific scaffold. The principles of these reactions are similar to C-N coupling, often utilizing copper or palladium catalysts to couple indazole derivatives with appropriate oxygen or sulfur nucleophiles or their synthetic equivalents.

Copper-Catalyzed Transformations and C-N Bond Formation

Copper catalysis holds a prominent position in the synthesis of N-functionalized indazoles, particularly for the formation of C-N bonds. These methods are often advantageous due to the lower cost and toxicity of copper compared to other transition metals like palladium.

Copper-catalyzed C-N bond forming reactions using arylboronic acids and N-acylpyrazoles have been developed, which notably proceed under neutral conditions without the need for a base or ligand. researchgate.net A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, provides a direct route to 2H-indazoles, where the catalyst is key in forming both C-N and N-N bonds. organic-chemistry.org This methodology demonstrates high functional group tolerance.

Furthermore, copper(II) acetate (B1210297) has been shown to catalyze the reaction of 2-formylphenylboronic acids with diazodicarboxylates, which, after a subsequent ring closure, yields 1N-alkoxycarbonyl indazole derivatives. nih.gov The Chan-Lam coupling, a copper-promoted C-N cross-coupling of aryl boronic acids with nitrogen nucleophiles, is a widely applicable method that can be used for the N-arylation of indazoles. nih.gov Mechanistic studies have been conducted to understand the intricacies of copper-catalyzed homocoupling of boronic acids, which is a competing side reaction in cross-coupling processes. nih.gov

C-H Functionalization Strategies on Indazole Cores

Direct functionalization of C-H bonds on the indazole nucleus represents a highly atom-economical and efficient strategy for synthesizing derivatives, avoiding the need for pre-functionalized starting materials.

Directed C-H Borylation and Subsequent Transformations

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the regioselective introduction of a boronate ester group onto the indazole ring. researchgate.net In the absence of a directing group, this reaction selectively occurs at the C-3 position of N-protected indazoles. acs.orgnih.gov The resulting 3-borylated indazoles are versatile intermediates that can be readily used in subsequent Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents at this position. rsc.org This two-step sequence of C-H borylation followed by cross-coupling provides a streamlined approach to constructing 3-aryl-1H-indazoles. rsc.org

Regioselective Halogenation Preceding Cross-Coupling (e.g., C-7 Bromination)

A common and effective strategy for the functionalization of specific positions on the indazole ring involves initial regioselective halogenation followed by a transition metal-catalyzed cross-coupling reaction. For instance, a direct and efficient regioselective C-7 bromination of 4-substituted 1H-indazoles has been developed. nih.gov The resulting 7-bromo-4-substituted-1H-indazoles can then undergo a palladium-mediated Suzuki-Miyaura reaction with various boronic acids to furnish C-7 arylated 4-substituted 1H-indazoles. nih.gov This approach allows for the precise installation of substituents at the C-7 position. Metal-free methods for the regioselective halogenation of 2H-indazoles have also been reported, offering an environmentally benign route to halogenated indazole intermediates. rsc.org

Multi-Component Reactions and Cascade Processes for Indazole Construction

Multi-component reactions (MCRs) and cascade processes offer a highly efficient and convergent approach to the synthesis of complex molecules like indazoles from simple starting materials in a single pot. bohrium.comrsc.org These reactions minimize waste and reduce the number of synthetic steps.

Microwave-Assisted Synthesis and Enhanced Reaction Kinetics

The application of microwave irradiation in organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods. ajrconline.org This approach, a cornerstone of green chemistry, leverages dielectric heating to achieve rapid and uniform temperature increases within the reaction mixture. jchr.org For the synthesis of heterocyclic compounds like indazole derivatives, this translates into dramatically reduced reaction times, increased product yields, and often, enhanced purity by minimizing the formation of byproducts. ajrconline.orgnih.govheteroletters.org The efficiency of microwave-assisted organic synthesis (MAOS) stems from its ability to directly couple energy with polar molecules in the reaction medium, leading to a rapid build-up of internal pressure and temperature that accelerates reaction rates far beyond what is achievable with traditional thermal conduction. jchr.orgrasayanjournal.co.in

Research into the functionalization of the indazole core has demonstrated the profound impact of microwave assistance. Cross-coupling reactions, which are fundamental to creating carbon-carbon and carbon-heteroatom bonds for synthesizing derivatives like this compound, are particularly amenable to this technology. rasayanjournal.co.in For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a likely method for introducing the boronic acid moiety or coupling the indazole core with other fragments, are significantly expedited. rasayanjournal.co.innih.gov Studies on related heterocyclic systems show that reactions requiring many hours of conventional heating can often be completed in a matter of minutes under microwave irradiation, a testament to the enhanced reaction kinetics. nih.gov

Detailed findings from studies on indazole and related heterocyclic syntheses highlight the quantitative benefits of microwave irradiation. In a comparative study on the synthesis of tetrahydroindazole (B12648868) derivatives, microwave-assisted methods consistently outperformed conventional reflux, not only by shortening reaction times from hours to minutes but also by improving yields. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Tetrahydroindazole Derivatives

| Compound | Method | Reaction Time | Yield (%) |

| 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole | Reflux | 5 h | 72% |

| Microwave | 15 min | 85% | |

| 2-(4-chlorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | Reflux | 6 h | 68% |

| Microwave | 20 min | 81% | |

| 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole | Reflux | 6 h | 65% |

| Microwave | 20 min | 79% | |

| Data derived from a study on substituted tetrahydroindazoles. nih.gov |

Similarly, the synthesis of other indazole derivatives via condensation reactions demonstrates a significant rate enhancement. A study involving the reaction of phenyl hydrazine (B178648) derivatives with substituted salicylaldehydes under microwave irradiation at 50W and 80°C reported the formation of 1-Phenyl-1H-indazole and its derivatives in just 35 minutes with yields ranging from 77% to 83%. heteroletters.org This rapid, high-yield process underscores the kinetic advantages of microwave heating for constructing the core indazole scaffold. heteroletters.org

Table 2: Microwave-Assisted Synthesis of Substituted 1-Phenyl-1H-indazoles

| Entry | Phenyl Hydrazine Derivative | Salicylaldehyde Derivative | Product | Yield (%) | Reaction Time |

| 1 | Phenyl hydrazine | Salicylaldehyde | 1-Phenyl-1H-indazole | 79% | 35 min |

| 2 | Phenyl hydrazine | 5-chlorosalicylaldehyde | 5-chloro-1-phenyl-1H-indazole | 83% | 35 min |

| 3 | Phenyl hydrazine | 5-bromosalicylaldehyde | 5-bromo-1-phenyl-1H-indazole | 80% | 35 min |

| 4 | Phenyl hydrazine | 5-nitrosalicylaldehyde | 5-nitro-1-phenyl-1H-indazole | 77% | 35 min |

| Reaction Conditions: 1:1 reactant ratio, ethanol (B145695) solvent, 80°C, 50W microwave power. heteroletters.org |

The enhanced kinetics observed in microwave-assisted synthesis are not limited to yield and time improvements. The focused energy input can also lead to different reaction pathways or improved selectivity compared to conventional heating, which can be crucial for the synthesis of specifically functionalized molecules like this compound. nih.gov The ability to rapidly screen various catalysts, solvents, and reaction conditions makes MAOS an invaluable tool for optimizing the synthesis of complex heterocyclic molecules. rasayanjournal.co.innih.gov This rapid, efficient, and environmentally cleaner methodology has become a standard and powerful technique in modern medicinal and synthetic chemistry. ajrconline.org

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation in Cross-Coupling Pathways

The Suzuki-Miyaura cross-coupling reaction is a prominent method for forming carbon-carbon bonds, and indazole-based boronic acids are effective coupling partners. The reaction mechanism, catalyzed by a palladium complex, is generally understood to proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. While specific studies on 7-Methoxy-1H-indazole-4-boronic acid are not extensively detailed in the literature, the mechanism can be inferred from studies on structurally related indazoles and other nitrogen-rich heterocycles. nih.gov

The catalytic cycle is initiated by the oxidative addition of an aryl or heteroaryl halide to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. For the coupling of this compound, this would typically involve the reaction of a halo-aryl or halo-heteroaryl compound with the active Pd(0) catalyst.

Following oxidative addition, the crucial transmetalation step occurs. In this process, the organic group from the boronic acid is transferred to the palladium(II) center. The boronic acid is typically activated by a base, forming a more nucleophilic boronate species. This boronate then reacts with the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. The presence of the NH group in the indazole ring can sometimes interfere with the catalytic cycle by coordinating to the palladium center, which can inhibit the reaction. However, the use of appropriate ligands and reaction conditions can mitigate this effect. nih.gov

The final step of the catalytic cycle is reductive elimination . In this concerted step, the two organic moieties on the diorganopalladium(II) intermediate couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. Computational studies on related systems have been employed to understand the energetics of this process. nih.gov

Influence of Catalytic Systems and Ligand Effects on Reactivity and Selectivity

The choice of the catalytic system, including the palladium precursor and the supporting ligands, is critical for the success of Suzuki-Miyaura reactions involving indazole derivatives. The electronic and steric properties of the ligands play a significant role in modulating the reactivity and stability of the palladium catalyst.

For the cross-coupling of N-unsubstituted indazoles, bulky and electron-rich phosphine (B1218219) ligands, such as XPhos, have been shown to be highly effective. nih.gov These ligands promote the formation of monoligated palladium species, which are often the active catalysts. The steric bulk of the ligand can also facilitate the reductive elimination step.

The selection of the base and solvent system is also crucial. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used to activate the boronic acid. nih.govrsc.org The choice of solvent, often a mixture of an organic solvent like dioxane or DMF with water, influences the solubility of the reactants and the stability of the catalytic species. nih.govnih.gov

Optimization studies for the Suzuki-Miyaura coupling of a related N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with (4-methoxyphenyl)boronic acid highlight the importance of these parameters. The table below summarizes the effect of different catalysts, bases, and solvents on the reaction yield.

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions for a 7-Bromo-1H-indazole Derivative

| Entry | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PdCl₂(PPh₃)₂ (10) | K₂CO₃ | DMF | 48 | 0 |

| 2 | PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ | DMF | 48 | 0 |

| 3 | Pd(PPh₃)₄ (10) | K₂CO₃ | Dioxane/H₂O | 24 | 40 |

| 4 | Pd(dppf)Cl₂ (10) | K₂CO₃ | Dioxane/H₂O | 24 | 60 |

| 5 | Pd(OAc)₂/SPhos (10) | K₂CO₃ | Dioxane/H₂O | 24 | 75 |

This data is adapted from a study on a structurally similar compound and serves as an illustrative example of the influence of reaction parameters. nih.govrsc.org

Theoretical and Computational Chemistry Approaches

Computational chemistry provides valuable insights into the reactivity and selectivity of organic reactions. Density Functional Theory (DFT) is a powerful tool for studying reaction mechanisms, predicting geometries of intermediates and transition states, and calculating their relative energies.

For substituted indazoles, quantum chemical calculations can be used to predict the most likely sites of reaction. For instance, computational studies have been performed to estimate the reactivity of the 4-sulfonamido NH-indazole ring, guiding the regioselective bromination at the C7 position. nih.govrsc.org Similar calculations for this compound could provide insights into its electronic structure and how it influences its reactivity in cross-coupling reactions. Theoretical studies on the formation of carbamic acids from indazole and CO₂ have also been conducted, highlighting the utility of computational methods in understanding the fundamental reactivity of the indazole core. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Palladium |

| XPhos |

| Potassium carbonate |

| Cesium carbonate |

| Potassium phosphate |

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide |

| (4-methoxyphenyl)boronic acid |

| PdCl₂(PPh₃)₂ |

| Pd(PPh₃)₄ |

| Pd(dppf)Cl₂ |

| Pd(OAc)₂ |

Prediction of Regioselectivity and Stereoselectivity

The prediction of regioselectivity and stereoselectivity in reactions involving "this compound" is of significant academic and practical interest. While direct, comprehensive studies on this specific compound are not extensively documented in publicly available literature, a robust framework for predicting its reactivity can be established by drawing upon theoretical studies and mechanistic investigations of analogous substituted indazole systems. Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for these predictions. nih.govbeilstein-journals.org

The indazole core possesses two nitrogen atoms, N-1 and N-2, which are common sites for reactions such as alkylation. The regiochemical outcome of these reactions is highly sensitive to the nature and position of substituents on the indazole ring, as well as the specific reaction conditions employed. beilstein-journals.org For "this compound," the electron-donating methoxy (B1213986) group at the C-7 position and the boronic acid group at the C-4 position are the primary determinants of its reactivity and selectivity.

Theoretical models, such as the calculation of partial charges and Fukui indices, can provide quantitative insights into the nucleophilicity of the N-1 and N-2 atoms, thereby predicting the most likely site of electrophilic attack. nih.govnih.gov In general, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. acs.org However, the kinetic and thermodynamic control of a reaction can lead to different products.

Investigations into the N-alkylation of various substituted indazoles have revealed that both steric and electronic effects of the substituents play a crucial role in directing the regioselectivity. For instance, studies have shown that employing certain substituents at the C-7 position can lead to excellent N-2 regioselectivity. beilstein-journals.org Specifically, electron-withdrawing groups like nitro (-NO2) or methoxycarbonyl (-CO2Me) at the C-7 position have been shown to favor N-2 alkylation. beilstein-journals.org Conversely, the electron-donating nature of the methoxy group in "this compound" would be expected to influence the electron density at both N-1 and N-2, potentially altering this trend.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the boronic acid moiety at the C-4 position is the reactive site for the formation of a new carbon-carbon bond. The regioselectivity of this specific reaction is inherent to the position of the boronic acid. However, the substituents on the indazole ring can influence the reaction kinetics and the stability of the intermediates. Computational studies on the Suzuki-Miyaura reaction of heteroaryl halides have demonstrated that the site of reaction is often determined by the lowest activation barrier, which can be predicted using DFT calculations. rsc.org

The following table summarizes the predicted regioselectivity for key reactions of "this compound" based on established principles from related systems.

| Reaction Type | Predicted Major Regioisomer | Rationale |

| N-Alkylation | N-1 or N-2 | The outcome is highly dependent on reaction conditions (base, solvent, temperature). The electron-donating 7-methoxy group may influence the relative nucleophilicity of N-1 and N-2. Theoretical calculations are needed for a definitive prediction. |

| Suzuki-Miyaura Coupling | C-4 arylation/vinylation | The boronic acid at the C-4 position is the specific site of cross-coupling. |

| Electrophilic Aromatic Substitution | C-3, C-5, or C-6 | The directing effects of the methoxy, boronic acid, and the pyrazole (B372694) ring will determine the position of substitution. DFT calculations of frontier molecular orbitals can predict the most susceptible position. |

Regarding stereoselectivity, if a chiral center is introduced during a reaction, for instance, through the use of a chiral reagent or catalyst, the steric and electronic environment around the reactive center of "this compound" would influence the diastereomeric or enantiomeric ratio of the products. The bulky boronic acid group and the methoxy group would likely play a significant role in the steric hindrance that could lead to stereocontrol. However, without specific examples of stereoselective reactions involving this compound, predictions remain theoretical.

Advanced Synthetic Applications and Structural Diversification

7-Methoxy-1H-indazole-4-boronic acid as a Key Building Block in Complex Chemical Synthesis

This compound is a specialized chemical intermediate prized for its role in constructing complex organic molecules, particularly within pharmaceutical research and development. Boronic acids and their derivatives, like pinacol (B44631) esters, are fundamental reagents in modern organic synthesis, most notably for their participation in palladium-catalyzed cross-coupling reactions. nih.govnih.gov The structure of this compound is bifunctional; it contains a reactive boronic acid group at the 4-position and a nucleophilic indazole core, which together allow for sequential and site-selective modifications.

The primary utility of this building block lies in its application in the Suzuki-Miyaura coupling reaction. nih.govrsc.org This reaction is one of the most efficient methods for forming carbon-carbon (C-C) bonds by coupling an organoboron compound with an organohalide. rsc.org In this context, this compound acts as the organoboron partner, enabling the direct attachment of the entire methoxy-indazole moiety to various aryl or heteroaryl halides. This capability is crucial for the modular synthesis of potential therapeutic agents, allowing chemists to systematically modify different parts of a molecule to optimize its biological activity. nbinno.com

Construction of Diverse Indazole-Containing Architectures

The strategic placement of the boronic acid function on the indazole scaffold allows for extensive structural diversification through cross-coupling chemistry.

Polyheterocyclic systems, which feature multiple interconnected heterocyclic rings, are common motifs in biologically active compounds. This compound is an ideal precursor for synthesizing such systems via the Suzuki-Miyaura reaction. By coupling this boronic acid with various heterocyclic halides (e.g., bromopyridines, chloropyrimidines, or iodothiophenes), chemists can efficiently construct complex bi- and poly-heterocyclic structures.

The conditions for these couplings are typically mild and tolerant of a wide range of functional groups, which is a hallmark of palladium-catalyzed reactions. nih.gov For instance, the coupling of a bromo-indazole derivative with a boronic acid can be achieved using a palladium catalyst like PdCl2(dppf)·(DCM) with a base such as potassium carbonate in a dioxane/water solvent system. rsc.org This methodology is directly applicable to this compound, allowing it to be joined to other heterocyclic systems to create novel molecular frameworks.

Table 1: Representative Suzuki-Miyaura Coupling Reactions for Polyheterocycle Synthesis

| Indazole Precursor | Coupling Partner | Catalyst | Base | Product Type |

|---|---|---|---|---|

| This compound | Bromo-pyridine | Pd(PPh3)4 | Na2CO3 | Indazolyl-pyridine |

| This compound | Chloro-pyrimidine | PdCl2(dppf) | K2CO3 | Indazolyl-pyrimidine |

This table presents hypothetical examples based on established Suzuki-Miyaura coupling protocols for indazole derivatives. rsc.orgresearchgate.net

Beyond simple coupling, this compound can be incorporated into synthetic routes designed to build fused polycyclic systems. One common strategy involves an initial Suzuki-Miyaura coupling to introduce a strategically functionalized group, which then participates in a subsequent intramolecular cyclization reaction. For example, the indazole could be coupled with an ortho-haloaryl aldehyde. The resulting biaryl product, containing both the indazole and the aldehyde, can then undergo a ring-closing reaction (e.g., a condensation or reductive amination) to form a new, fused heterocyclic ring.

Such tandem reaction sequences are powerful tools for rapidly increasing molecular complexity. The synthesis of tricyclic heteroaromatic systems, such as those containing furoxan, triazole, or imidazole rings fused to an indazole core, has been achieved starting from functionalized indazoles. researchgate.netresearchgate.net These methods often rely on the strategic manipulation of substituents on the indazole ring to direct the annulation and achieve the desired fused architecture. researchgate.net

Development of High-Throughput Synthetic Protocols for Indazole Libraries

High-throughput synthesis (HTS) and the creation of compound libraries are cornerstones of modern drug discovery. The goal is to rapidly generate a large number of structurally related compounds for biological screening. Building blocks like this compound are well-suited for such applications due to their reliable reactivity in robust, automatable reactions like the Suzuki-Miyaura coupling.

In a typical library synthesis workflow, a common scaffold, such as 7-Methoxy-1H-indazole, would be coupled with a diverse set of building blocks. For example, an array of different aryl or heteroaryl halides can be reacted with this compound in parallel, often on a microplate scale. This approach allows for the rapid generation of hundreds or thousands of unique indazole derivatives, each with a different substituent at the 4-position. The resulting library can then be screened to identify compounds with desired biological activities, leading to the discovery of new therapeutic leads. nih.gov

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers significant advantages in terms of safety, scalability, and efficiency. mdpi.com This technology is particularly well-suited for reactions that are highly exothermic or involve unstable intermediates. organic-chemistry.org

The synthesis of boronic acids themselves can be achieved efficiently using flow chemistry. A common method involves a halogen-lithium exchange followed by quenching with a trialkyl borate, a sequence that can be performed within seconds in a flow reactor. nih.govorganic-chemistry.org This allows for the on-demand, scalable production of boronic acid building blocks.

Similarly, the synthesis of the indazole core can be adapted to flow processes. For instance, the Cadogan reaction, which can be used to form indazoles, has been successfully implemented in a flow setup, leading to higher yields and faster reaction times compared to batch conditions. mdpi.com The integration of this compound into these sustainable, continuous manufacturing processes represents a forward-looking approach to the synthesis of complex pharmaceutical intermediates, aligning with the principles of green chemistry. benthamdirect.comnih.gov

Future Research Directions and Emerging Paradigms

Innovations in Catalyst Design for Enhanced Indazole Functionalization

The functionalization of the indazole core, particularly through cross-coupling reactions involving the boronic acid moiety, is paramount. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for forming C-C bonds, and future research will likely focus on developing more efficient and selective catalyst systems. nih.govchemrxiv.org While palladium-based catalysts are standard, innovations are geared towards overcoming challenges like catalyst inhibition by nitrogen-rich heterocycles and achieving high yields under milder conditions. nih.gov

Future investigations should explore the application of advanced palladium precatalysts and ligands to enhance the reactivity of 7-Methoxy-1H-indazole-4-boronic acid. For instance, the use of specialized phosphine (B1218219) ligands like XPhos and SPhos has shown success in coupling other substituted indazoles and could be optimized for this specific substrate. nih.gov Research into nitrogen-doped graphene-supported palladium nanocatalysts also presents a green and reusable option for Suzuki-Miyaura reactions, which could be adapted for this compound. researchgate.net

| Catalyst/Ligand System | Typical Substrates | Potential Advantages for this compound | Reference |

|---|---|---|---|

| Pd(OAc)₂ / XPhos | 3-chloroindazole, 5-indole boronic acid | High conversion and yield for nitrogen-rich heterocycles. | nih.gov |

| PdCl₂(dppf)·DCM | Bromo-indazole carboxamide, various organoboronic acids | Effective for complex indazole amides, suggesting broad functional group tolerance. | nih.gov |

| PdCl₂(PPh₃)₂ | 7-bromo-1H-indazol-4-yl sulfonamide, (4-methoxyphenyl)boronic acid | Proven effectiveness for C7-functionalization of indazoles. | rsc.org |

| Nitrogen-doped Graphene-Pd Nanocatalyst | Phenyl halides, phenyl boronic acids | High efficiency, reusability, and use of water as a solvent. | researchgate.net |

Exploring Novel Bond-Forming Reactions Involving Indazole Boronic Acids

Beyond the well-established Suzuki-Miyaura reaction, a significant area of future research involves exploring novel bond-forming reactions where this compound can serve as a key reactant. The versatility of boronic acids extends to the formation of carbon-heteroatom bonds.

Emerging research into copper-catalyzed C-N cross-coupling reactions with indazoles and diaryliodonium salts suggests pathways to new N-substituted indazole derivatives. rsc.org Applying this methodology to this compound could lead to the development of Chan-Lam coupling protocols for the formation of C-N, C-O, and C-S bonds. This would significantly broaden the synthetic utility of the title compound, allowing for the introduction of diverse functionalities at the 4-position. Further studies could also investigate photoredox catalysis to enable new types of bond formations under mild conditions.

Expanding the Scope of Functional Group Tolerance and Chemoselectivity in Synthetic Pathways

A critical aspect of modern synthetic chemistry is the ability to perform reactions on multifunctional molecules with high selectivity. For this compound, this means developing reactions that selectively target the boronic acid group without affecting the methoxy (B1213986) group, the N-H of the indazole ring, or other functionalities that may be present on a coupling partner.

Future work should focus on fine-tuning reaction conditions (catalyst, ligand, base, solvent) to achieve high chemoselectivity. nih.gov For example, the N-H of the indazole can be reactive, but appropriate choice of base and catalyst can prevent unwanted side reactions. nih.gov Research into the cross-coupling of alkylboron derivatives has shown that stereochemical control is a major challenge, suggesting that developing stereospecific reactions with derivatives of this compound is a promising, albeit complex, research avenue. nih.gov The development of orthogonal protection-deprotection strategies for the indazole nitrogen will also be crucial for complex, multi-step syntheses.

| Functional Group | Reaction Type | Significance for this compound | Reference |

|---|---|---|---|

| Amide | Suzuki-Miyaura Coupling | Allows for the coupling with complex partners containing amide linkers, common in bioactive molecules. | nih.gov |

| Sulfonamide | Suzuki-Miyaura Coupling | Enables synthesis of derivatives with sulfonamide groups, which are important pharmacophores. | rsc.org |

| Ester | Suzuki-Miyaura Coupling | Permits the presence of ester groups, which can be further functionalized post-coupling. | nih.gov |

| Heterocycles (e.g., Indole, Pyrazole) | Suzuki-Miyaura Coupling | Facilitates the creation of complex, multi-heterocyclic structures. | nih.gov |

Advanced Spectroscopic and Analytical Techniques for In Situ Reaction Monitoring and Product Characterization

To optimize the synthetic pathways involving this compound, a deeper understanding of reaction kinetics and mechanisms is required. Advanced analytical techniques are pivotal for this purpose. The use of in situ reaction monitoring, particularly via Nuclear Magnetic Resonance (NMR) spectroscopy, offers a powerful tool to track the consumption of reactants and the formation of products and intermediates in real-time. iastate.edursc.org

Future research should employ ¹¹B NMR spectroscopy to specifically monitor the boronic acid and its derivatives, such as boronate esters, throughout a reaction. mdpi.comresearchgate.net This can provide precise data on reaction rates and equilibria. mdpi.comresearchgate.net Furthermore, hyphenated techniques like FlowNMR, where the reaction mixture is continuously flowed through an NMR spectrometer, can provide non-invasive, real-time data for kinetic analysis and mechanism elucidation under actual reaction conditions. rsc.org These advanced methods will be indispensable for rapidly optimizing reactions and for identifying unstable intermediates that could provide crucial mechanistic insights.

Strategic Design of Indazole Derivatives for Tailored Chemical Properties

The ultimate goal of studying this compound is to use it as a scaffold to design and synthesize novel molecules with specific, tailored properties. The indazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. nih.govmdpi.com

Future design strategies should leverage the unique substitution pattern of this building block. The 7-methoxy group can influence the electronic properties and conformation of the indazole ring system, while the 4-position offers a vector for introducing a wide array of substituents via the boronic acid handle. Structure-guided design and molecular hybridization strategies can be employed to create new series of compounds. nih.govmdpi.com For example, by coupling this compound with various aryl and heteroaryl halides, libraries of compounds can be generated and screened for desired properties, whether for biological activity in drug discovery or for specific photophysical properties in materials science. nih.govresearchgate.net Computational methods, such as molecular docking and dynamics simulations, can further guide the design of derivatives with high potential for specific applications. researchgate.net

Q & A

Basic Research Questions

Q. What are the key structural features of 7-Methoxy-1H-indazole-4-boronic acid, and how do they influence its reactivity in cross-coupling reactions?

- Answer : The compound contains a boronic acid group at the 4-position of the indazole ring, enabling participation in Suzuki-Miyaura cross-coupling reactions. The methoxy group at the 7-position introduces steric and electronic effects, potentially modulating regioselectivity during coupling. The indazole core (a fused benzene-pyrazole system) provides rigidity and hydrogen-bonding capacity, which can affect catalytic activity in coupling reactions. For synthetic protocols, refer to general methods for aryl boronic acids in palladium-catalyzed cross-couplings .

Q. How can researchers design a Suzuki-Miyaura coupling reaction using this compound as a coupling partner?

- Answer : A typical protocol involves:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%).

- Base : Na₂CO₃ or K₂CO₃ (2–3 equiv) in a biphasic solvent system (e.g., DME/H₂O or THF/H₂O).

- Temperature : 80–100°C under inert atmosphere.

- Electrophilic partner : Aryl halides (e.g., bromoarenes) or triflates.

Monitor reaction progress via TLC or LC-MS. Post-reaction purification may require column chromatography or recrystallization. Optimize ligand/base combinations for sterically hindered substrates .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Answer : Due to its boronic acid group, the compound may form boroxines under anhydrous conditions. Recommended steps:

- Precipitation : Acidify the reaction mixture to protonate the boronic acid.

- Chromatography : Use silica gel with eluents like ethyl acetate/hexane (1:3) or dichloromethane/methanol (95:5).

- Recrystallization : Employ solvent systems such as ethanol/water or acetone/hexane.

Confirm purity via HPLC (C18 column, acetonitrile/water gradient) or ¹H/¹¹B NMR .

Q. How can spectroscopic techniques (NMR, IR) be used to characterize this compound?

- Answer :

- ¹H NMR : Look for aromatic protons in the δ 7.0–8.5 ppm range (indazole core). The methoxy group appears as a singlet near δ 3.8–4.0 ppm.

- ¹¹B NMR : A peak at δ 28–32 ppm confirms the boronic acid group.

- IR : B-O stretching vibrations at ~1340 cm⁻¹ and O-H (boronic acid) at ~3200 cm⁻¹.

Compare with reference spectra of structurally similar indazole boronic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives, such as unexpected downfield shifts in ¹H NMR?

- Answer : Anomalous shifts may arise from tautomerism in the indazole ring (1H vs. 2H tautomers) or boronic acid self-association. Strategies:

- Variable-temperature NMR : Probe tautomeric equilibria by analyzing peak splitting at low temperatures.

- Deuterium exchange : Add D₂O to suppress boroxine formation.

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to predict tautomer stability and NMR chemical shifts .

Q. What strategies optimize the stability of this compound under aqueous reaction conditions?

- Answer :

- pH control : Maintain pH 7–9 to minimize boronic acid decomposition.

- Protecting groups : Use pinacol ester derivatives for moisture-sensitive reactions.

- Additives : Include stabilizing agents like diethanolamine or polyethylene glycol (PEG) to prevent aggregation.

Monitor stability via kinetic studies using LC-MS .

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in catalytic systems?

- Answer :

- Transition-state modeling : Calculate activation barriers for cross-coupling steps (e.g., oxidative addition, transmetallation) using hybrid functionals (e.g., B3LYP or M06-2X).

- Solvent effects : Include implicit solvation models (e.g., PCM) to simulate aqueous/organic biphasic systems.

- Ligand screening : Compare binding energies of Pd catalysts with different ligands (e.g., PPh₃ vs. XPhos).

Validate predictions with experimental TOF (turnover frequency) measurements .

Q. What are the challenges in synthesizing this compound via directed ortho-metalation (DoM) versus Miyaura borylation?

- Answer :

- DoM : Requires a directing group (e.g., methoxy) for regioselective lithiation. Challenges include sensitivity to moisture and competing side reactions (e.g., ring-opening).

- Miyaura borylation : Uses Pd-catalyzed borylation of halogenated precursors. Challenges include controlling boronic acid purity and avoiding protodeboronation.

Compare yields and scalability for both routes using kinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.